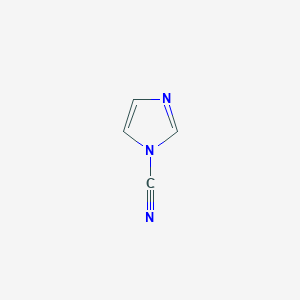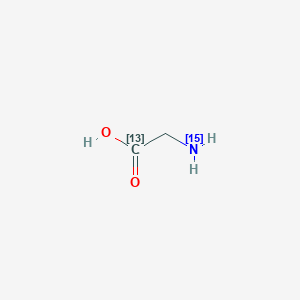
Glycine-1-13C,15N
Overview
Description
Synthesis Analysis
The synthesis of isotopically labeled glycine involves methods that ensure the incorporation of 13C and 15N isotopes into the glycine molecule. A direct approach from corresponding bromoacetates for the synthesis of 13C- and 15N-labeled tert-butoxycarbonyl (boc) glycines and glycine amides has been prepared, highlighting efficient procedures for isotopomer production with adjacent 13C and 15N nuclei (Grehn et al., 1992). Additionally, the amination of alpha-haloacids using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3) provides a method for 15N-labeled glycine synthesis, emphasizing the importance of recovering nitrogen residues to minimize environmental impacts and costs (Tavares et al., 2006).
Molecular Structure Analysis
The study of isotopically labeled glycine's molecular structure is crucial for understanding its chemical behavior and interaction. The solid-state 13C and 15N NMR spectroscopy of insoluble elastin synthesized in vitro with isotopically enriched glycine has provided insights into glycine's conformational flexibility and its environment within molecular structures (Perry et al., 2002).
Chemical Reactions and Properties
The reactivity of glycine-1-13C,15N in chemical reactions offers a window into the pathways and mechanisms of peptide bond formation and degradation. Studies on the copolymerization of glycine-N-carboxyanhydride and β-alanine-N-carboxyanhydride have leveraged 15N NMR spectroscopy to characterize the sequence of copolypeptides, revealing insights into the polymerization processes and the structure of resulting copolymers (Kricheldorf, 1979).
Physical Properties Analysis
The physical properties of glycine-1-13C,15N, such as its phase behavior, solubility, and stability, are essential for its application in scientific research. The determination of 13C chemical shift and 13C-15N dipolar tensors for the peptide bond in [1-13C]glycyl[15N]glycine·HCl·H2O through solid-state NMR spectroscopy has provided valuable data for understanding the physical characteristics of glycine and its interactions within peptides (Stark et al., 1983).
Chemical Properties Analysis
The chemical properties of glycine-1-13C,15N, including its reactivity, acidity, and participation in hydrogen bonding, are critical for its function in biological systems and chemical syntheses. The synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines, with glycine as a component, underline the importance of understanding glycine's chemical behavior for applications in bioinspired materials and nanocomposites (Abacilar et al., 2016).
Scientific Research Applications
- Peptide Modeling and Synthesis : Glycine-1-13C,15N is used as a precursor and model for backbone-labeled peptides, aiding in peptide synthesis and study (Grehn et al., 1992).
- Nuclear Magnetic Resonance (NMR) Studies : It's employed in NMR studies to observe long-range couplings and structure determination of molecules and complexes, such as square-planar Ni(II) complexes (Jirman et al., 1998).
- Metabolic Pathway Analysis : The metabolism of glycine N in humans, where 15N from glycine and serine enters major transaminating pools of amino acids, is analyzed using isotopically labeled glycine (Matthews et al., 1981).
- Elastin and Protein Study : It helps in understanding the conformational flexibility and structure of proteins like elastin in various biological tissues (Perry et al., 2002).
- Vitamin B12 Biosynthesis : Glycine-1-13C,15N is used to study the incorporation of glycine into the 5,6-dimethylbenzimidazole moiety of vitamin B12 in anaerobic bacteria (Lamm et al., 2005).
- Soil and Plant Nutrition : It plays a role in understanding soil microorganism metabolism and plant nutrition, such as how glyphosate is metabolized to glycine by soil Pseudomonas sp. and then incorporated into proteins or used in the synthesis of purines (Jacob et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(15N)azanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-SUEIGJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.053 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-1-13C,15N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



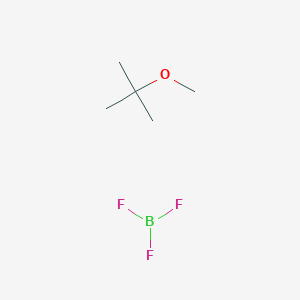
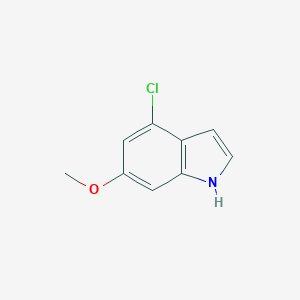
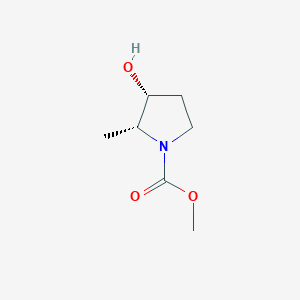
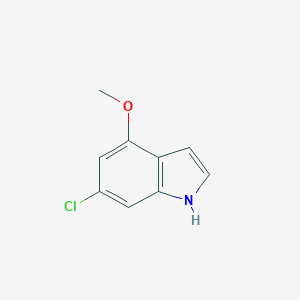
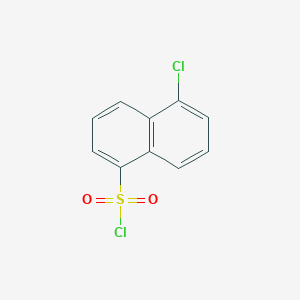
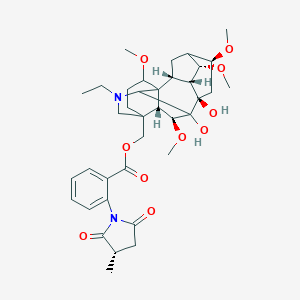
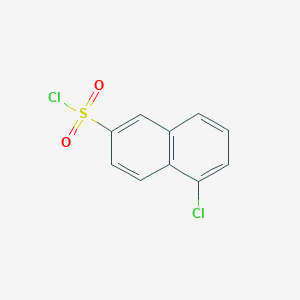
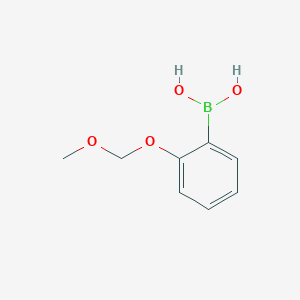
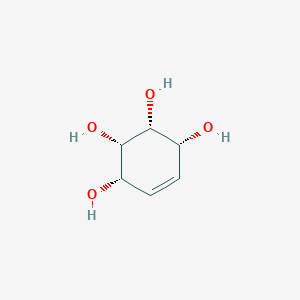
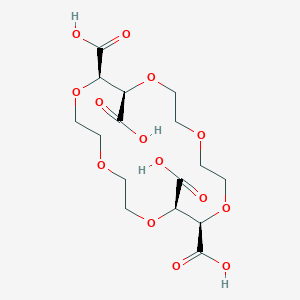
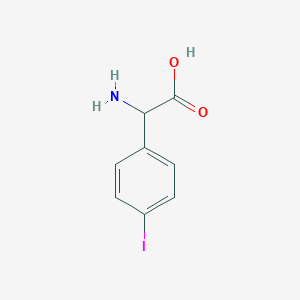
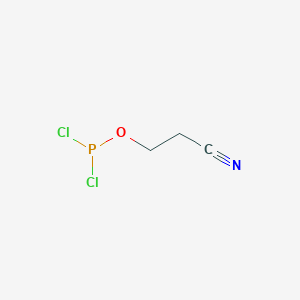
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
